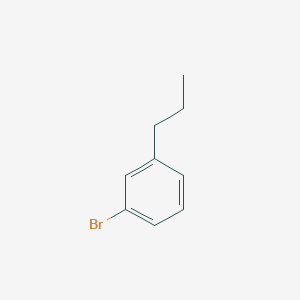
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a derivative of the cinchona alkaloids, which are naturally occurring compounds found in the bark of the Cinchona tree. It is structurally related to quinine and quinidine, both of which have significant medicinal properties. This compound is known for its unique quinuclidine structural unit, which contains four chiral centers and a nitrogen atom, giving it alkaline properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol can be synthesized from quinine or quinidine through the cleavage of the C4’-C9 bond in the corresponding cinchona alkaloids. This process involves the use of reagents such as lithium aluminum hydride (LiAlH4) and isopropanol (iPrOH) under specific conditions . The reaction typically proceeds through the formation of intermediate compounds, which are then further processed to yield quincoridine.
Industrial Production Methods: Industrial production of quincoridine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its quinuclidine structure, which provides multiple reactive sites.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quincoridine N-oxide, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quincoridine involves its interaction with specific molecular targets and pathways. It binds to and inhibits fast sodium channels, which are responsible for rapid depolarization during the action potential of cardiomyocytes . This action prolongs the cellular action potential and can be used to manage arrhythmias and other cardiac conditions .
Comparison with Similar Compounds
Quinine: Known for its antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Studied for its potential therapeutic effects.
Cinchonidine: Utilized in asymmetric synthesis and as a chiral ligand.
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol’s distinct structural features and versatile reactivity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
207129-36-0 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9+,10+/m0/s1 |
InChI Key |
GAFZBOMPQVRGKU-IVZWLZJFSA-N |
SMILES |
C=CC1CN2CCC1CC2CO |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@@H]1C[C@@H]2CO |
Canonical SMILES |
C=CC1CN2CCC1CC2CO |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Quincoridine (QCD) and where does it come from?
A1: Quincoridine (QCD) is a quinuclidine derivative obtained by the degradation of quinidine, a natural product found in the bark of Cinchona trees. []
Q2: What is the relationship between Quincoridine and Quincorine?
A2: Quincoridine (QCD) and Quincorine (QCI) are considered pseudoenantiomers. They are both derived from Cinchona alkaloids and share similar core structures but differ in the absolute configuration at one stereocenter. [, ]
Q3: How does the structure of Quincoridine contribute to its unique properties?
A3: Quincoridine possesses a rigid quinuclidine core with four stereocenters and a tertiary nitrogen atom, providing chirality and basicity. This makes it a versatile building block for chiral ligands in asymmetric synthesis and catalysis. [, , ]
Q4: Can you elaborate on the use of Quincoridine in asymmetric synthesis?
A4: Quincoridine serves as a valuable starting material for synthesizing various chiral compounds. For example, it acts as a precursor for enantiopure 3-quinuclidinone analogs with three stereogenic centers. [] Researchers have explored its use in preparing chiral 1-azabicyclo[3.2.2]nonanes with potential applications in medicinal chemistry. [, ]
Q5: What are the challenges associated with SN2 reactions at the C9 position of Quincoridine?
A5: SN2 displacements at the C9 position of Quincoridine and its close analog, Quincorine, have proven difficult due to the steric hindrance imposed by the quinuclidine core. This recalcitrant behavior necessitates alternative synthetic strategies for introducing substituents at this position. []
Q6: How can Quincoridine be modified to create chiral ligands for metal catalysis?
A6: Quincoridine can be readily functionalized to generate diverse chiral ligands. For instance, phosphino-quincoridine derivatives have been synthesized and successfully employed in palladium-catalyzed Grignard cross-coupling reactions. [, ] Additionally, aminophosphite ligands based on Quincoridine have been developed and coordinated with rhodium(I) and palladium(II) for potential catalytic applications. []
Q7: Has Quincoridine been used in the synthesis of more complex structures?
A7: Yes, Quincoridine has found utility in constructing intricate molecular architectures. It serves as a building block for synthesizing chiral calixarene derivatives, offering potential in chiral recognition processes and asymmetric catalysis. [] Additionally, it plays a crucial role in the total synthesis of Cinchona alkaloids via a photoredox-catalyzed deoxygenative arylation strategy. []
Q8: Are there any examples of Quincoridine derivatives being incorporated into N-heterocyclic carbenes (NHCs)?
A8: Researchers have successfully synthesized imidazolium salts incorporating Quincoridine and its pseudoenantiomer, Quincorine. These salts, being chiral, represent unique examples in NHC chemistry and serve as precursors for metal complexes with potential applications in catalysis and medicinal chemistry. []
Q9: What insights have computational studies provided regarding the reactivity of Quincoridine derivatives?
A9: Density functional theory (DFT) calculations have been instrumental in understanding the mechanisms and stereoselectivity of reactions involving Quincoridine derivatives. For example, computational studies helped elucidate the stereochemical course of nucleophilic additions to 3-quinuclidinone analogs derived from Quincoridine, revealing a preference for endo attack despite potential steric hindrance. []
Q10: Has Quincoridine been explored for its biological activity?
A10: While Quincoridine itself may not be the primary focus in biological studies, its derivatives, especially those incorporating additional pharmacologically relevant moieties, have shown promising activities. For example, gold(I) NHC complexes linked to 1,2,4-oxadiazole derivatives, where the oxadiazole unit is connected to a Quincoridine moiety, exhibited impressive antitumor activity and selectivity against various human tumor cell lines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


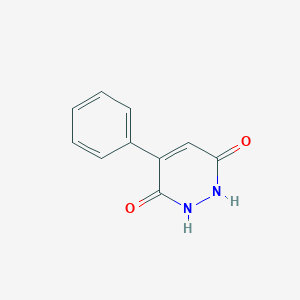
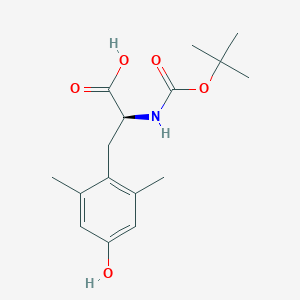
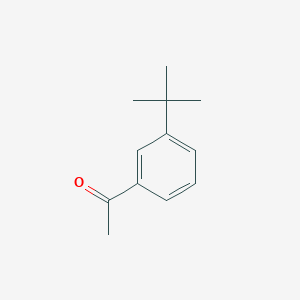
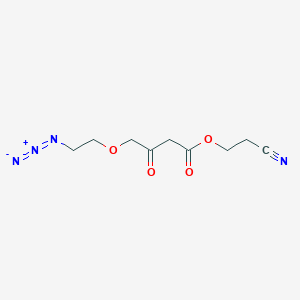
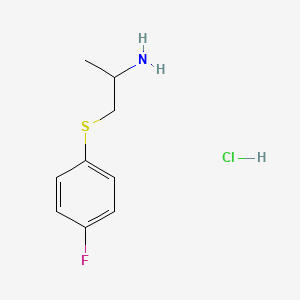
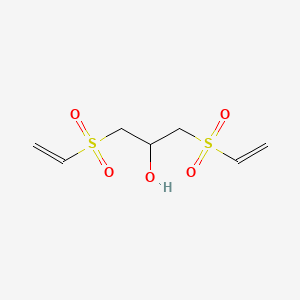
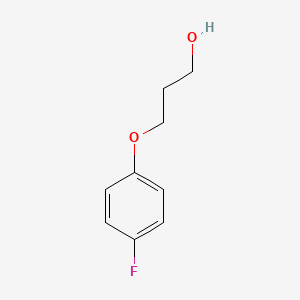


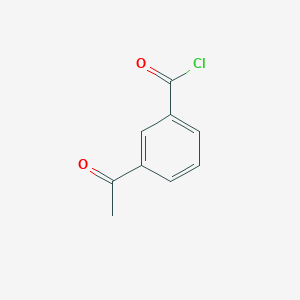
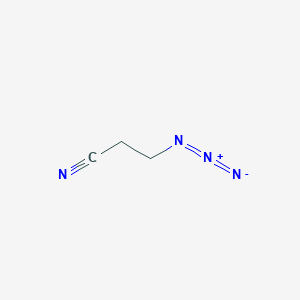
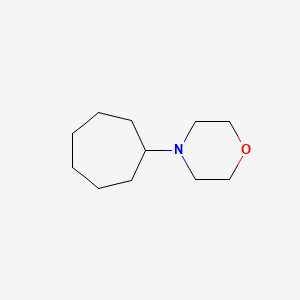
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
